molecular formula C14H16N2O8S2 B1670971 Disuccinimido dithiobispropionate CAS No. 57757-57-0

Disuccinimido dithiobispropionate

Cat. No. B1670971
CAS RN: 57757-57-0
M. Wt: 404.4 g/mol
InChI Key: FXYPGCIGRDZWNR-UHFFFAOYSA-N
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Description

Dithio-bis(succinimidyl propionate), commonly known as DSP or Lomant’s Reagent, is a homobifunctional crosslinker. It is a water-insoluble compound that contains N-hydroxysuccinimide (NHS) ester groups at both ends of an 8-carbon spacer arm. DSP is primarily used for crosslinking proteins and other molecules containing primary amines. It is thiol-cleavable, meaning it can be broken down by reducing agents, making it useful for reversible crosslinking applications .

Mechanism of Action

DSP exerts its effects through the formation of covalent bonds between its NHS ester groups and primary amines on target molecules. This results in the formation of stable amide bonds, effectively crosslinking the molecules. The disulfide bond in DSP allows for reversible crosslinking, as it can be cleaved by reducing agents, releasing the crosslinked molecules .

Similar Compounds:

Uniqueness of DSP: DSP is unique due to its thiol-cleavable disulfide bond, which allows for reversible crosslinking. This property makes it particularly useful for applications where temporary crosslinking is desired, such as in the study of transient protein-protein interactions .

Safety and Hazards

Disuccinimido dithiobispropionate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle with gloves and avoid breathing dust, fume, gas, mist, or vapors .

Biochemical Analysis

Biochemical Properties

Di(N-succinimidyl) 3,3’-dithiodipropionate plays a crucial role in biochemical reactions by linking primary amino groups through its reactive N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines at pH 7-9, forming stable amide bonds and releasing N-hydroxysuccinimide as a byproduct . The compound is thiol-cleavable, meaning that the disulfide bond in its structure can be reduced by agents such as dithiothreitol (DTT), allowing for reversible crosslinking . Di(N-succinimidyl) 3,3’-dithiodipropionate interacts with various enzymes, proteins, and other biomolecules, including antibodies, receptors, and nucleic acids, facilitating the study of their interactions and functions .

Cellular Effects

Di(N-succinimidyl) 3,3’-dithiodipropionate has significant effects on cellular processes. It is cell-permeant, allowing it to cross cell membranes and interact with intracellular proteins . This crosslinker can influence cell signaling pathways, gene expression, and cellular metabolism by stabilizing protein complexes and preventing the dissociation of transient interactions . For example, it has been used to fix tissue sections for immunostaining and microdissection, preserving the integrity of cellular structures and enabling the extraction of high-quality RNA .

Molecular Mechanism

The molecular mechanism of Di(N-succinimidyl) 3,3’-dithiodipropionate involves the formation of covalent bonds between primary amine groups on proteins and other biomolecules through its NHS esters . The disulfide bond in the compound’s structure can be cleaved by reducing agents, allowing for reversible crosslinking . This property is particularly useful for studying protein-protein interactions, as it enables the capture and subsequent release of interacting partners for further analysis . The crosslinker can also modify lysine residues involved in substrate or antigen binding, potentially affecting the activity of enzymes and antibodies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di(N-succinimidyl) 3,3’-dithiodipropionate can change over time due to its stability and degradation. The compound is moisture-sensitive and can hydrolyze if exposed to humidity . It is typically stored at -20°C under desiccated, inert gas to maintain its stability . Over time, the crosslinker may degrade, affecting its ability to form covalent bonds and potentially leading to reduced efficacy in crosslinking reactions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in preserving the integrity of protein complexes and cellular structures .

Dosage Effects in Animal Models

The effects of Di(N-succinimidyl) 3,3’-dithiodipropionate in animal models vary with different dosages. At lower concentrations, the crosslinker can effectively stabilize protein interactions without causing significant toxicity . At higher doses, it may induce adverse effects, such as cellular stress or toxicity, due to excessive crosslinking and potential disruption of normal cellular functions . It is essential to optimize the dosage to achieve the desired crosslinking effects while minimizing any harmful impacts on the organism .

Metabolic Pathways

Di(N-succinimidyl) 3,3’-dithiodipropionate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s NHS esters react with primary amines, forming stable amide bonds and releasing N-hydroxysuccinimide . This reaction can affect metabolic flux and metabolite levels by modifying key proteins involved in metabolic processes . Additionally, the disulfide bond in the crosslinker can be reduced by thiol-containing compounds, influencing its activity and interactions within the cell .

Transport and Distribution

Within cells and tissues, Di(N-succinimidyl) 3,3’-dithiodipropionate is transported and distributed through passive diffusion due to its cell-permeant nature . The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Its ability to cross cell membranes allows it to reach intracellular targets and participate in crosslinking reactions within the cell .

Subcellular Localization

Di(N-succinimidyl) 3,3’-dithiodipropionate exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, depending on the presence of primary amine groups and reducing agents . Its activity and function can be affected by its localization, as crosslinking reactions may occur in different subcellular environments . For example, the crosslinker has been used to stabilize protein interactions in the plasma membrane, facilitating the study of receptor interactomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: DSP is synthesized by reacting succinimidyl propionate with dithiobis(succinimidyl propionate). The reaction typically involves dissolving the reactants in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and allowing the reaction to proceed under controlled conditions .

Industrial Production Methods: In industrial settings, DSP is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is then purified and stored under desiccated conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: DSP undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYPGCIGRDZWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206449
Record name Dithiobis(succinimidylpropionate)
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Molecular Weight

404.4 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Dithiobis(succinimidylpropionate)
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CAS RN

57757-57-0
Record name 3,3′-Dithiobis(succinimidyl propionate)
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Record name Dithiobis(succinimidylpropionate)
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Record name Disuccinimido dithiobispropionate
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Record name DISUCCINIMIDO DITHIOBISPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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